molecular formula C13H18O3 B12632634 1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one

1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one

Katalognummer: B12632634
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: FQOJHWKTPBDXLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one is an organic compound with a molecular formula of C12H16O3 It is characterized by the presence of a methoxyphenyl group attached to a methoxy and a methylbutanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of efficient catalysts and purification techniques such as distillation or recrystallization can enhance the overall production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

    1-(4-Methoxyphenyl)-2-propanone: Shares a similar methoxyphenyl group but differs in the carbon chain structure.

    4-Methoxyphenylacetone: Contains a methoxyphenyl group with an acetone moiety.

    4-Methoxyamphetamine: A methoxyphenyl derivative with an amine group

Uniqueness: Its combination of methoxy and methylbutanone groups allows for versatile chemical modifications and functionalization, making it valuable in various research and industrial contexts .

Eigenschaften

Molekularformel

C13H18O3

Molekulargewicht

222.28 g/mol

IUPAC-Name

1-[(4-methoxyphenyl)methoxy]-3-methylbutan-2-one

InChI

InChI=1S/C13H18O3/c1-10(2)13(14)9-16-8-11-4-6-12(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3

InChI-Schlüssel

FQOJHWKTPBDXLD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)COCC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.